molecular formula C20H14FN3O2 B5773240 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5773240
M. Wt: 347.3 g/mol
InChI Key: WJFCOLRNIFEOKI-UHFFFAOYSA-N
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Description

“7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzodioxole and fluorophenyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzodioxole group: This step may involve the coupling of a benzodioxole derivative with the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions.

    Addition of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-benzodioxol-5-yl)-3-phenyl-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

The presence of the fluorophenyl group in “7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its analogs.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c1-12-19(13-2-5-15(21)6-3-13)20-22-9-8-16(24(20)23-12)14-4-7-17-18(10-14)26-11-25-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFCOLRNIFEOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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